molecular formula C10H16 B3343907 p-Mentha-3,8-diene CAS No. 586-67-4

p-Mentha-3,8-diene

Cat. No.: B3343907
CAS No.: 586-67-4
M. Wt: 136.23 g/mol
InChI Key: AJSJXSBFZDIRIS-UHFFFAOYSA-N
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Description

p-Mentha-3,8-diene: , also known as 1-isopropenyl-4-methyl-cyclohexene, is a naturally occurring monoterpene hydrocarbon. It is found in the essential oils of various aromatic plants and is known for its distinctive minty or lemon-like aroma. This compound is a colorless liquid at room temperature and is used in various applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    From Limonene: One common method to synthesize p-Mentha-3,8-diene is through the catalytic hydrogenation of limonene.

    From Citronellal: Another method involves the partial oxidation of citronellal.

Industrial Production Methods: Industrial production of this compound often involves the large-scale hydrogenation of limonene due to its abundance in essential oils. The process is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation: p-Mentha-3,8-diol and other oxygenated derivatives.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated or other substituted derivatives.

Scientific Research Applications

Chemistry:

Biology:

  • It has been studied for its potential antimicrobial properties and its role in plant defense mechanisms.

Medicine:

  • Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory agent.

Industry:

Mechanism of Action

The mechanism of action of p-Mentha-3,8-diene involves its interaction with various molecular targets. For instance, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes. In the context of insect repellents, it interferes with the sensory receptors of insects, making it difficult for them to locate and target potential hosts .

Comparison with Similar Compounds

Uniqueness:

  • This compound is unique due to its specific chemical structure, which imparts distinct aromatic properties and reactivity. Its ability to undergo various chemical transformations makes it a versatile compound in both research and industrial applications.

Properties

IUPAC Name

4-methyl-1-prop-1-en-2-ylcyclohexene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h6,9H,1,4-5,7H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJSJXSBFZDIRIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=CC1)C(=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60334757
Record name p-Mentha-3,8-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

586-67-4
Record name p-Mentha-3,8-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name mentha-3,8-diene/p-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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